molecular formula C₁₆H₁₂Cl₂O₂ B1146363 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid CAS No. 79560-17-1

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid

Cat. No. B1146363
CAS RN: 79560-17-1
M. Wt: 307.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid (DCPA) is a synthetic organic compound that is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. DCPA has been studied extensively for its potential use in a variety of applications, including scientific research, medical treatments, and industrial processes.

Scientific Research Applications

  • Synthesis of Unnatural α-Amino Acids and Heterocycles : This acid is used in the synthesis of unnatural α-amino acids and various heterocycles, such as furanone, benzoxazapindione, and quinoxaline derivatives. These compounds have potential as new bases for nucleoside moieties (El-Hashash & Rizk, 2013).

  • Pharmacological Activity : Derivatives of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, like 4-amino-3-phenylbutanoic acid hydrochloride, are used in medical practice for their nootropic properties, while others like 4-amino-3-(4-chlorophenyl)butanoic acid have myorelaxant and analgesic properties (Vasil'eva et al., 2016).

  • Insecticidal Activities : Some esters derived from 3-Methylbutyric and 3-methylbut-3-enoic acids, which are analogues of fenvalerate where non-aryl substituents replace the 4-chlorophenyl group, demonstrate insecticidal activities. This highlights the role of the structural requirements for activity in this molecule part (Elliott et al., 1983).

  • Decarboxylation Studies : The compound is involved in studies of kinetic isotope effects in gas-phase thermal decarboxylation. Such studies provide insights into the reaction mechanisms at the molecular level (Bigley & Thurman, 1967).

  • Analgesic Activity : Substituted 4-aryl-4-oxo-2-thienylbut-2-enoic acids, synthesized using reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, exhibit analgesic activity comparable to or exceeding that of reference drugs (Шипиловских et al., 2013).

  • Chemical Synthesis and Characterization : The compound is also used in the synthesis and characterization of various chemicals, such as in the preparation of (Z)-3-(4-chlorophenylamino)-1-Phenylbut-2-En-1-One, providing insights into their crystal structures and properties (Patil et al., 2012).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSRZRLDJSBWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid

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